2-(4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Description
2-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a complex organic compound with a unique structure that includes multiple functional groups
Properties
Molecular Formula |
C23H34N6O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[4-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C23H34N6O3S/c1-17-14-18(2)21(16-20(17)32-5)33(30,31)29-12-10-28(11-13-29)23-24-19(3)15-22(25-23)27-8-6-26(4)7-9-27/h14-16H,6-13H2,1-5H3 |
InChI Key |
QNLYTEGQOUAYPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCN(CC4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves multiple steps. The starting materials typically include 5-methoxy-2,4-dimethylbenzenesulfonyl chloride and piperazine derivatives. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the piperazine rings.
Scientific Research Applications
2-[4-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine rings may also interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4-methylpiperazin-1-yl)aniline
- 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
- 4-Methoxy-2-methylbenzoic acid
Uniqueness
What sets 2-[4-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both sulfonyl and piperazine groups allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
